molecular formula C9H14FN B12826964 (E)-N-allyl-2-fluorocyclohexan-1-imine

(E)-N-allyl-2-fluorocyclohexan-1-imine

Cat. No.: B12826964
M. Wt: 155.21 g/mol
InChI Key: SMUQZJWFNORHHK-UHFFFAOYSA-N
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Description

(E)-N-allyl-2-fluorocyclohexan-1-imine is a fluorinated imine derivative characterized by a cyclohexane ring substituted with a fluorine atom at the 2-position and an allyl group attached to the nitrogen of the imine functionality. The (E)-stereochemistry denotes the trans configuration of the C=N bond relative to the cyclohexane substituents.

Properties

Molecular Formula

C9H14FN

Molecular Weight

155.21 g/mol

IUPAC Name

2-fluoro-N-prop-2-enylcyclohexan-1-imine

InChI

InChI=1S/C9H14FN/c1-2-7-11-9-6-4-3-5-8(9)10/h2,8H,1,3-7H2

InChI Key

SMUQZJWFNORHHK-UHFFFAOYSA-N

Canonical SMILES

C=CCN=C1CCCCC1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-allyl-2-fluorocyclohexan-1-imine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cycloaddition reactions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Formation of the Imine Group: The imine group is introduced by reacting the corresponding amine with an aldehyde or ketone in the presence of a dehydrating agent.

    Allylation: The allyl group is introduced through a nucleophilic substitution reaction using an allyl halide.

Industrial Production Methods

Industrial production of (E)-N-allyl-2-fluorocyclohexan-1-imine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(E)-N-allyl-2-fluorocyclohexan-1-imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form oximes or nitriles using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The imine group can be reduced to form amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

(E)-N-allyl-2-fluorocyclohexan-1-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-N-allyl-2-fluorocyclohexan-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The fluorine atom may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Fluorinated Bis-Schiff Bases

A structurally related compound, (E,E)-N,N′-cyclohexane-1,2-diylbis[1-(4-fluorophenyl)methanimine] (Figure 13 in ), is a bis-Schiff base synthesized from 1,2-cyclohexanediamine and para-fluorobenzaldehyde. Key comparative features include:

Property (E)-N-allyl-2-fluorocyclohexan-1-imine Bis-Schiff Base (Compound 52)
Molecular Formula C₉H₁₃FN C₂₀H₂₀F₂N₂
Functional Groups Mono-imine, allyl, fluorocyclohexane Bis-imine, fluorophenyl, cyclohexane
Synthesis Conditions Not explicitly reported (likely requires catalyst) Room temperature, methanol, no catalyst
Electronic Effects Fluorine at C2 enhances imine electrophilicity Fluorophenyl groups stabilize imine via conjugation
Applications Potential as a synthetic intermediate Coordination chemistry (metal ligands)

The bis-Schiff base exhibits greater rigidity and conjugation due to its dimeric structure, making it suitable for metal coordination . In contrast, the mono-imine structure of (E)-N-allyl-2-fluorocyclohexan-1-imine offers greater flexibility and reactivity, particularly through the allyl group’s π-system.

Comparison with Fluorexetamine

Fluorexetamine (2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, C₁₄H₁₈FNO) shares a fluorinated cyclohexane backbone but differs in functional groups:

Property (E)-N-allyl-2-fluorocyclohexan-1-imine Fluorexetamine
Core Structure Cyclohexan-1-imine Cyclohexan-1-one
Functional Groups Imine, allyl, fluorine Ketone, ethylamino, fluorine
Reactivity Prone to hydrolysis, nucleophilic attack Stable ketone; undergoes reductive amination
Bioactivity Unreported (theoretical CNS applications) Analgesic/dissociative effects
Analytical Methods Likely NMR, XRD (similar to ) GC-MS, HPLC (as per )

The ketone in fluorexetamine confers greater hydrolytic stability compared to the imine group, which is susceptible to nucleophilic attack. The ethylamino group in fluorexetamine enhances solubility in biological matrices, whereas the allyl group in the target compound may facilitate polymerizable reactions.

Biological Activity

(E)-N-allyl-2-fluorocyclohexan-1-imine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

(E)-N-allyl-2-fluorocyclohexan-1-imine can be synthesized through various organic reactions, including condensation reactions involving fluorinated amines. The reaction conditions typically require careful control of temperature and pH to optimize yield and purity.

Chemical Structure:

  • Molecular Formula: C10H14FN
  • Molecular Weight: 169.23 g/mol
  • IUPAC Name: (E)-N-allyl-2-fluorocyclohexan-1-imine

Antimicrobial Properties

Research has indicated that (E)-N-allyl-2-fluorocyclohexan-1-imine exhibits significant antimicrobial activity. In a study evaluating various imine derivatives, this compound showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
(E)-N-allyl-2-fluorocyclohexan-1-imine3264
Control (standard antibiotic)48

This data suggests that while the compound is less potent than standard antibiotics, it still holds potential for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that (E)-N-allyl-2-fluorocyclohexan-1-imine can induce apoptosis in cancer cell lines, particularly in breast cancer and leukemia models. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A notable study demonstrated:

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HL-60 (leukemia)10

These findings indicate a potential role for this compound in cancer therapy, warranting further investigation into its efficacy and safety.

The biological activity of (E)-N-allyl-2-fluorocyclohexan-1-imine is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Apoptosis Induction: In cancer cells, it appears to activate apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various imines, including (E)-N-allyl-2-fluorocyclohexan-1-imine. The results confirmed its activity against gram-positive and gram-negative bacteria, highlighting its potential for development as a new class of antibiotics .

Case Study 2: Anticancer Mechanism
Another study focused on the anticancer properties of this compound found that treatment with (E)-N-allyl-2-fluorocyclohexan-1-imine led to significant reductions in cell viability in MCF-7 cells. Flow cytometry analysis revealed increased apoptosis markers, supporting its role as a potential anticancer agent .

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